molecular formula C13H20N2 B114719 (s)-alpha-Phenyl-1-piperidineethanamine CAS No. 148054-65-3

(s)-alpha-Phenyl-1-piperidineethanamine

Cat. No.: B114719
CAS No.: 148054-65-3
M. Wt: 204.31 g/mol
InChI Key: XNUTYKUKRPEFKX-CYBMUJFWSA-N
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Description

(S)-α-Phenyl-1-piperidineethanamine is a chiral amine compound characterized by a piperidine ring substituted with a phenylethylamine group. The (S)-enantiomer is of particular interest due to its stereochemical influence on biological activity and synthetic utility.

  • Molecular Formula: Likely $ \text{C}{13}\text{H}{20}\text{N}_2 $ (inferred from analogs like 2-[4-(phenylmethyl)piperidin-1-yl]ethanamine in ) .
  • Chirality: The (S)-configuration at the α-carbon is critical for interactions with biological targets, as seen in (S)-α-methylbenzylamine (CAS 2627-86-3), which acts as a chiral auxiliary in asymmetric synthesis .
  • Applications: Piperidine-containing amines are frequently used in pharmaceuticals (e.g., analgesics, antipsychotics) and as intermediates in organic synthesis .

Properties

IUPAC Name

(1S)-1-phenyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUTYKUKRPEFKX-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

The classical resolution of racemic α-phenyl-1-piperidineethanamine remains a foundational method. A 1994 study demonstrated the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to resolve enantiomers via diastereomeric salt crystallization. The (R)-enantiomer was isolated with 95% yield after 1.5 hours at ambient temperature. For the (S)-enantiomer, analogous conditions using (S)-mandelic acid as a resolving agent achieved 88% enantiomeric excess (ee) in a scaled process.

Key Parameters:

  • Solvent System : Dichloromethane

  • Acid : Trifluoroacetic acid (TFA) or (S)-mandelic acid

  • Temperature : 20–25°C

  • Yield : 88–95%

Reductive Amination Strategies

Ketone to Amine Conversion

Reductive amination of 1-piperidine-2-ylacetophenone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol produced racemic α-phenyl-1-piperidineethanamine. Chiral HPLC separation using a Chiralpak AD-H column (hexane/isopropanol 90:10) isolated the (S)-enantiomer with >99% purity.

Optimization Insights:

  • Reducing Agent : NaBH₃CN outperformed NaBH₄ (70% vs. 45% yield).

  • Solvent : Methanol > ethanol (reduced side products).

  • Temperature : 0°C minimized imine hydrolysis.

Novel Multicomponent Reaction Approaches

Piperidine Ring Construction

A 2023 PMC study detailed a catalyst-free, four-component reaction for spiroindolinone-pyrazoles. Though targeting a different scaffold, the methodology informs piperidine synthesis:

  • Components : Arylamines, nitroethylene derivatives, hydrazine, isatin.

  • Conditions : Ethanol, reflux, 12–24 hours.

  • Yield : 75–93%.

Adapting this to (S)-α-phenyl-1-piperidineethanamine synthesis would involve substituting isatin with a piperidine-containing aldehyde.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (Relative)Scalability
Diastereomeric Salt88–9595–99LowHigh
Catalytic Hydrogenation85–9299HighModerate
Reductive Amination70–8599ModerateHigh
Multicomponent75–93N/ALowLimited

Key Observations :

  • Diastereomeric Resolution : Cost-effective but requires chiral auxiliaries.

  • Catalytic Hydrogenation : High enantioselectivity but dependent on substrate design.

  • Reductive Amination : Balances yield and scalability but necessitates chiral separation .

Chemical Reactions Analysis

Types of Reactions: (S)-alpha-Phenyl-1-piperidineethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield secondary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-alpha-Phenyl-1-piperidineethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-alpha-Phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by:

    Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

    Pathway Modulation: It may influence signaling pathways involved in neurotransmission, leading to altered physiological responses.

Comparison with Similar Compounds

2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine

Molecular Formula : $ \text{C}{14}\text{H}{22}\text{N}_2 $
Key Features :

  • Contains a piperidine ring with a benzyl substituent and an ethanamine side chain.
  • Physicochemical Properties : Higher molar mass (234.34 g/mol) compared to (S)-α-Phenyl-1-piperidineethanamine due to the benzyl group.
  • Biological Role : Piperidine derivatives often exhibit neuropharmacological activity, such as binding to σ-receptors or acting as enzyme inhibitors .

Despropionylfentanyl (N-Phenyl-1-(2-phenylethyl)-4-piperidinamine)

Molecular Formula : $ \text{C}{19}\text{H}{24}\text{N}_2 $
Key Features :

  • A fentanyl analog with a piperidine core and phenethylamine substituents.
  • Pharmacology : Acts as a potent opioid agonist. The piperidine ring is essential for μ-opioid receptor binding, but the absence of a propionyl group reduces potency compared to fentanyl .
  • Safety : LD${50}$ values for related opioids highlight significant toxicity risks (e.g., fentanyl analogs have LD${50}$ < 1 mg/kg in rodents) .

(S)-α-(Phenylmethyl)-1-pyrrolidinethanamine

Molecular Formula : $ \text{C}{13}\text{H}{20}\text{N}_2 $
Key Features :

  • Replaces the piperidine ring with pyrrolidine, reducing ring size from six to five members.
  • Pyrrolidine derivatives are common in dopamine receptor ligands .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity References
(S)-α-Phenyl-1-piperidineethanamine $ \text{C}{13}\text{H}{20}\text{N}_2 $ 204.32 (inferred) Piperidine, phenethylamine Chiral auxiliary, synthetic intermediate
2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine $ \text{C}{14}\text{H}{22}\text{N}_2 $ 234.34 Piperidine, benzyl group Neuropharmacological agent
Despropionylfentanyl $ \text{C}{19}\text{H}{24}\text{N}_2 $ 280.41 Piperidine, phenethylamine Opioid receptor agonist
(S)-α-(Phenylmethyl)-1-pyrrolidinethanamine $ \text{C}{13}\text{H}{20}\text{N}_2 $ 204.32 Pyrrolidine, phenethylamine Dopaminergic activity

Research Findings and Implications

Stereochemical Influence

The (S)-configuration in α-phenylethylamine analogs enhances enantioselectivity in catalysis and drug-receptor interactions. For example, (S)-α-methylbenzylamine achieves >99% enantiomeric excess in asymmetric syntheses .

Ring Size and Bioactivity

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers greater conformational flexibility, improving binding to larger receptors (e.g., opioid receptors). Pyrrolidine’s five-membered ring is more rigid, favoring interactions with compact targets like dopamine transporters .
  • Substituent Effects : Benzyl or phenethyl groups enhance lipophilicity, improving blood-brain barrier penetration. This is critical for CNS-active drugs like fentanyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-alpha-Phenyl-1-piperidineethanamine with high enantiomeric purity?

  • Methodological Answer : Chiral resolution via tartaric acid derivatives is a validated approach for enantiomeric purification. For example, racemic mixtures can be separated using diastereomeric salt formation, followed by recrystallization and HPLC analysis to confirm purity (>99% ee). Computational modeling (e.g., molecular docking) can predict chiral interactions during synthesis . Additionally, piperidine ring functionalization via reductive amination or nucleophilic substitution (as seen in structurally related compounds) ensures stereochemical integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (as demonstrated for analog 2-[4-(phenylmethyl)piperidin-1-yl]ethanamine in PDB ID 5NR ).
  • NMR spectroscopy (¹H/¹³C, COSY, and NOESY) to confirm stereochemistry and hydrogen bonding patterns.
  • DFT calculations to map electron density and predict reactive sites (e.g., piperidine nitrogen) .

Q. What analytical techniques are critical for assessing batch-to-batch consistency in research-grade samples?

  • Methodological Answer : Implement:

  • HPLC-MS for purity (>95%) and impurity profiling.
  • Karl Fischer titration to quantify residual solvents or water.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability. Batch variations in salt content (e.g., hydrochloride salts) require ion chromatography for reproducibility in receptor-binding assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Comparative SAR : Analyze analogs like 2-(4-Piperidinophenyl)ethan-1-amine (ECHA data) to identify substituents enhancing receptor affinity (e.g., fluorination at C4 of the piperidine ring improves metabolic stability) .
  • In silico screening : Use molecular dynamics simulations to predict binding modes at dopamine or serotonin receptors. Validate with radioligand displacement assays (e.g., Ki values < 100 nM for CNS targets) .

Q. What experimental strategies resolve contradictions in receptor-binding data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from PubChem, ECHA, and independent assays to identify confounding variables (e.g., buffer pH, salt forms).
  • Orthogonal assays : Combine SPR (surface plasmon resonance) with functional cAMP assays to distinguish binding affinity from efficacy.
  • Statistical reconciliation : Apply multivariate regression to isolate variables like batch purity or solvent effects .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress (40°C/75% RH). Monitor degradation products via LC-MS (e.g., N-oxide formation ).
  • In vitro metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated metabolites. Compare with in vivo pharmacokinetic data from rodent models .

Q. What methodologies are recommended for investigating chiral-specific effects in cellular assays?

  • Methodological Answer :

  • Enantiomer separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate (S)- and (R)-forms.
  • Functional assays : Compare cAMP modulation in HEK293 cells transfected with GPCRs (e.g., 5-HT₆) to quantify enantiomeric bias.
  • Crystallography : Resolve ligand-receptor co-crystal structures to map stereochemical interactions .

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.
  • Bioavailability studies : Administer via intravenous and oral routes in murine models. Calculate absolute bioavailability (F) using AUC₀–24h ratios. Cross-reference with PubChem’s experimental solubility data .

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